2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole
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Overview
Description
The compound “2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole” is a complex organic molecule that contains several functional groups, including a thiadiazole ring and a benzothiazole ring. The presence of these functional groups suggests that the compound may have interesting chemical and biological properties .
Scientific Research Applications
Antimicrobial and Antiviral Activities
- Novel 1,3,4-thiadiazole amide compounds containing piperazine demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae and showed certain antiviral activity against tobacco mosaic virus, highlighting their potential as antimicrobial and antiviral agents (Z. Xia, 2015).
- Piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol were synthesized and evaluated for their cytotoxicity towards human cancer cell lines, indicating potential anticancer applications. Additionally, some compounds displayed antimicrobial activity, underscoring their dual-functional capacity (M. Murty et al., 2013).
Anticancer Activities
- A series of piperazinyl-linked benzothiazolyl-4-thiazolidinones were synthesized and evaluated for their antibacterial effects, showcasing potent activity with minimal inhibitory concentrations lower than some control drugs, suggesting their utility in cancer therapy and drug design (Rahul V. Patel & S. W. Park, 2014).
Corrosion Inhibition
- Benzothiazole derivatives were studied for their corrosion inhibiting effect against steel in a 1 M HCl solution, demonstrating high inhibition efficiencies and suggesting their application in corrosion protection (Zhiyong Hu et al., 2016).
Antileishmanial Activity
- Piperazinyl-linked 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with benzamidine substituents showed significant antileishmanial activity, highlighting the importance of substitution on amidine nitrogen for biological activity and indicating a promising route for the development of new antileishmanial agents (A. Tahghighi et al., 2011).
Future Directions
The future directions of research on “2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. Additionally, it could be interesting to explore its potential applications in various fields, such as medicine or materials science .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS2/c20-14(13-16-10-3-1-2-4-11(10)21-13)19-7-5-18(6-8-19)12-9-15-22-17-12/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCAETKJYUXCGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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